Ethyl 4-(1,2,4-triazol-1-YL)benzoate
Overview
Description
Ethyl 4-(1,2,4-triazol-1-yl)benzoate is a chemical compound that is part of a broader class of triazole derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a crucial structural motif that is often found in pharmaceuticals and agrochemicals due to its ability to mimic the peptide bond and bind to various enzymes and receptors .
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of azides with alkynes, a process known as the click reaction, or through the condensation of various precursors containing the necessary functional groups for triazole formation. For instance, novel 1,2,3-triazole derivatives have been synthesized by condensing o-phenylenediamine with propanoic acid followed by reactions with substituted alkyl halides . Similarly, other related compounds have been synthesized through multi-step reactions involving different starting materials and reagents, demonstrating the versatility of synthetic approaches for triazole derivatives .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of the triazole ring, which can significantly influence the electronic properties of the molecule. For example, the molecular electrostatic potential map of a related compound showed that the maximum negative region is localized over the sulfur atoms and the N3 atom of the triazole ring, indicating potential sites for nucleophilic attack . The molecular structure is often elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The triazole ring itself can act as a scaffold for further functionalization or as a coordinating ligand in metal complexes. The reactivity of these compounds can be further explored through molecular docking studies, which can predict the interaction of the triazole derivatives with biological targets such as enzymes or receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-(1,2,4-triazol-1-yl)benzoate and related compounds are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. Spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV-Vis are commonly used to characterize these compounds and provide insights into their electronic and vibrational properties . Theoretical calculations, such as density functional theory (DFT), can complement experimental data and help predict properties like nonlinear optical behavior, which is significant for materials science applications .
Safety And Hazards
The safety information for Ethyl 4-(1H-1,2,4-triazol-1-YL)benzoate indicates that contact with skin, eyes, and clothing should be avoided. Ingestion and inhalation should also be avoided. Prolonged or repeated exposure should be avoided. Contaminated clothing should be removed and washed before reuse. Hands should be washed thoroughly after handling .
properties
IUPAC Name |
ethyl 4-(1,2,4-triazol-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-3-5-10(6-4-9)14-8-12-7-13-14/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJUAOCGUGUBIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627082 | |
Record name | Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1,2,4-triazol-1-YL)benzoate | |
CAS RN |
143426-48-6 | |
Record name | Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143426-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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